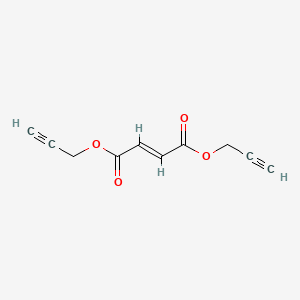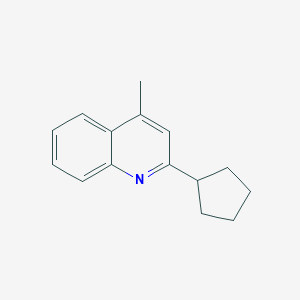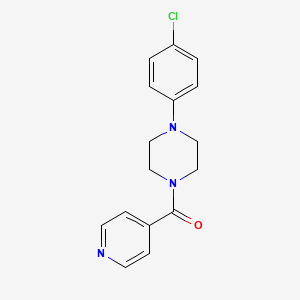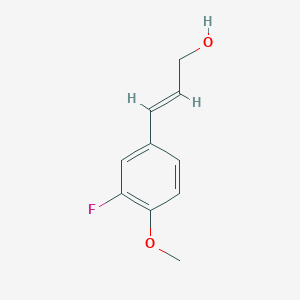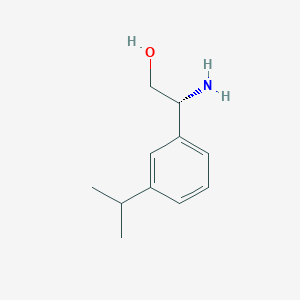
(r)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, along with an amino group (-NH2) and an isopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acidic medium.
Reduction: H2 gas with Pd/C or PtO2 catalyst, NaBH4 in ethanol or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols or amides.
科学的研究の応用
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways.
類似化合物との比較
Similar Compounds
®-2-Amino-2-phenylethan-1-ol: Lacks the isopropyl group, making it less sterically hindered.
®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol: Similar structure but with the isopropyl group in the para position.
®-2-Amino-2-(3-methylphenyl)ethan-1-ol: Contains a methyl group instead of an isopropyl group.
Uniqueness
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is unique due to the presence of the isopropyl group at the meta position on the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-4-3-5-10(6-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
InChIキー |
OYVURCNTZBCORS-NSHDSACASA-N |
異性体SMILES |
CC(C)C1=CC(=CC=C1)[C@H](CO)N |
正規SMILES |
CC(C)C1=CC(=CC=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


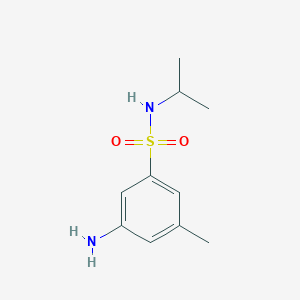
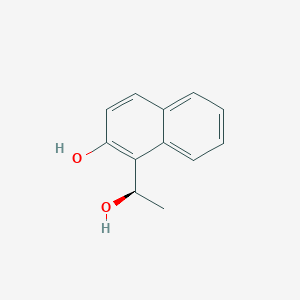
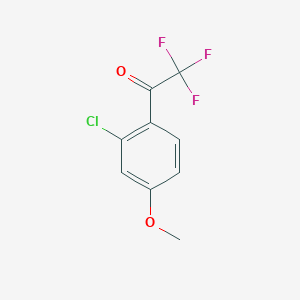
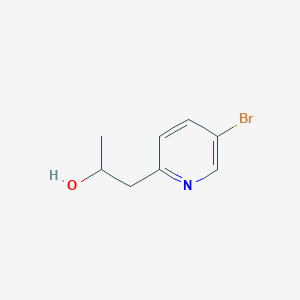
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
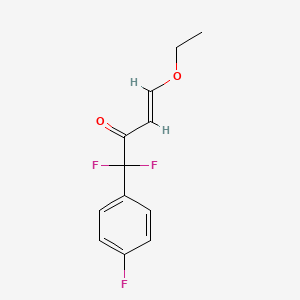
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
